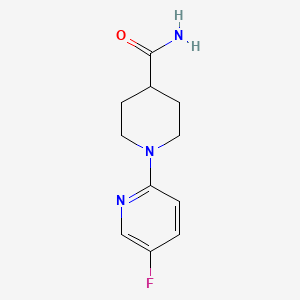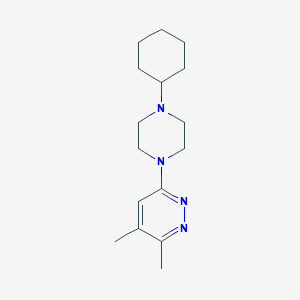![molecular formula C17H22F2N2O2 B12270645 4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12270645.png)
4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo difluorofenil y un anillo de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción de cloruro de 3,4-difluorobencilo con piperidina para formar 1-[(3,4-difluorofenil)metil]piperidina. Este intermedio se hace reaccionar luego con cloruro de morfolina-3-carbonilo en condiciones controladas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos.
Medicina: Se investiga por su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina implica su interacción con objetivos moleculares específicos. El grupo difluorofenil puede mejorar la afinidad de unión a ciertas enzimas o receptores, mientras que los anillos de piperidina y morfolina proporcionan estabilidad estructural. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-{1-[(3,5-Difluorofenil)metil]piperidina-3-carbonil}morfolina
- 4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}tiomorfolina
- (Z)-4-[2-(3,4-Difluorofenil)hidrazono]-3-metil-1H-pirazol-5(4H)-ona
Singularidad
4-{1-[(3,4-Difluorofenil)metil]piperidina-3-carbonil}morfolina es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de ambos anillos de piperidina y morfolina en la misma molécula proporciona un andamiaje versátil para modificaciones y aplicaciones adicionales.
Propiedades
Fórmula molecular |
C17H22F2N2O2 |
|---|---|
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22F2N2O2/c18-15-4-3-13(10-16(15)19)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2 |
Clave InChI |
GFPMSIFADXDHDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)


![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
